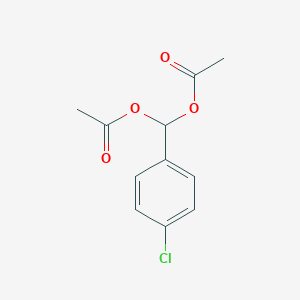![molecular formula C16H26N2O3S B261643 4,5-Dimethyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl propyl ether](/img/structure/B261643.png)
4,5-Dimethyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl propyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dimethyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl propyl ether, also known as MPSP, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the enzyme protein kinase C (PKC), which plays a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis.
Mecanismo De Acción
The mechanism of action of 4,5-Dimethyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl propyl ether is based on its ability to inhibit the activity of PKC. PKC is a family of serine/threonine kinases that are involved in various cellular processes. 4,5-Dimethyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl propyl ether binds to the catalytic domain of PKC and prevents its activation by blocking the binding of ATP to the kinase domain. This results in the inhibition of downstream signaling pathways that are regulated by PKC.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4,5-Dimethyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl propyl ether are mainly related to its ability to inhibit the activity of PKC. This inhibition leads to a decrease in the phosphorylation of downstream targets of PKC, which results in the inhibition of various cellular processes. 4,5-Dimethyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl propyl ether has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in these cells, and regulate insulin secretion, platelet activation, and neuronal function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4,5-Dimethyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl propyl ether in lab experiments are its high potency and selectivity for PKC inhibition. This allows for the specific inhibition of PKC without affecting other kinases or cellular processes. However, the limitations of using 4,5-Dimethyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl propyl ether in lab experiments are its low solubility and stability, which can affect its efficacy and reproducibility.
Direcciones Futuras
There are several future directions for the use of 4,5-Dimethyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl propyl ether in scientific research. One direction is the development of more potent and selective PKC inhibitors based on the structure of 4,5-Dimethyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl propyl ether. Another direction is the investigation of the role of PKC in various diseases, such as cancer, diabetes, and neurodegenerative disorders. Furthermore, the use of 4,5-Dimethyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl propyl ether in combination with other drugs or therapies may enhance its efficacy and reduce its limitations in lab experiments.
Conclusion:
In conclusion, 4,5-Dimethyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl propyl ether is a potent and selective inhibitor of PKC that has been widely used in scientific research. Its mechanism of action involves the inhibition of PKC activity, which results in the inhibition of various cellular processes. 4,5-Dimethyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl propyl ether has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and regulation of insulin secretion, platelet activation, and neuronal function. While there are limitations to the use of 4,5-Dimethyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl propyl ether in lab experiments, its future directions hold promise for further research in the field of PKC inhibition.
Métodos De Síntesis
The synthesis of 4,5-Dimethyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl propyl ether involves several steps. The first step is the synthesis of 4,5-dimethyl-2-sulfonylphenyl propyl ether, which is then reacted with 4-methyl-1-piperazine to produce 4,5-Dimethyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl propyl ether. The overall yield of the synthesis is around 20%, and the purity of the final product is typically over 95%.
Aplicaciones Científicas De Investigación
4,5-Dimethyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl propyl ether has been widely used in scientific research as a tool to study the role of PKC in various cellular processes. It has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis in these cells. 4,5-Dimethyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl propyl ether has also been used to study the role of PKC in the regulation of insulin secretion, platelet activation, and neuronal function.
Propiedades
Nombre del producto |
4,5-Dimethyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl propyl ether |
|---|---|
Fórmula molecular |
C16H26N2O3S |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
1-(4,5-dimethyl-2-propoxyphenyl)sulfonyl-4-methylpiperazine |
InChI |
InChI=1S/C16H26N2O3S/c1-5-10-21-15-11-13(2)14(3)12-16(15)22(19,20)18-8-6-17(4)7-9-18/h11-12H,5-10H2,1-4H3 |
Clave InChI |
VQRXOEDXYHFCJR-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2CCN(CC2)C |
SMILES canónico |
CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2CCN(CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[5-(4-methylphenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}propanoic acid](/img/structure/B261561.png)

![4-(4-Methylbenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione](/img/structure/B261563.png)
![4-(4-Bromobenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione](/img/structure/B261564.png)
![2-({[4-(Benzyloxy)-3-bromo-5-methoxyphenyl]methyl}amino)ethan-1-ol](/img/structure/B261567.png)

![4-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B261591.png)
![ethyl 2-({4-[5-(methylsulfanyl)-1H-tetraazol-1-yl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B261593.png)
![4-[5-(methylsulfanyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B261594.png)
![ethyl 4-methyl-2-[[2-[[4-methyl-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B261603.png)
![N-[5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B261610.png)
![N-[cyclopentyl(phenyl)methyl]-3-methoxybenzamide](/img/structure/B261616.png)
![N-[(2,5-dimethylphenyl)(phenyl)methyl]-2,2-diphenylpropanamide](/img/structure/B261618.png)